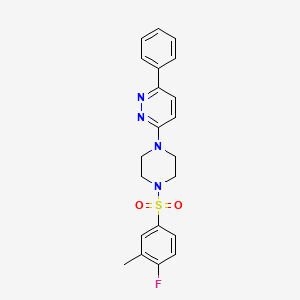

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound exhibiting distinct structural features that potentially influence its biological activity. This compound integrates a pyridazine core, a piperazine ring, and a sulfonamide moiety, which may enhance its pharmacological profile. The presence of fluorine and methyl groups on the aromatic ring is particularly noteworthy as these modifications can significantly impact biological interactions and efficacy.

Structural Characteristics

The structural formula of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Pyridazine Core | Central structure providing potential for various substitutions. |

| Piperazine Ring | Enhances solubility and biological activity through modulation of receptor interactions. |

| Sulfonamide Moiety | Known for its antibacterial properties and ability to act as a pharmacophore. |

| Fluorine Substitution | Increases lipophilicity and may improve binding affinity to biological targets. |

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects. Here are some highlighted findings:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| 4-Fluorobenzenesulfonamide | Antimicrobial | Inhibition of folate synthesis | |

| 1-(4-Fluorophenyl)piperazine | CNS activity | Serotonin receptor modulation | |

| 6-Methylpyridazine | Anticancer | Induction of apoptosis in cancer cells |

Synthesis and Interaction Studies

The synthesis of this compound can be achieved through various methods, typically involving the reaction between piperazine derivatives and sulfonamide precursors under controlled conditions. Understanding the interaction profile with biological targets is crucial for elucidating its mechanism of action.

Synthetic Route Overview:

The synthesis generally involves:

- Reaction of piperazine with sulfonamide derivatives.

- Subsequent cyclization to form the pyridazine core.

- Purification through recrystallization or chromatography.

科学的研究の応用

Research indicates that 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine exhibits significant biological activities, particularly in the realm of antidepressant effects . Studies have shown that this compound may function similarly to selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft, which is crucial for mood regulation.

Antidepressant Effects

A notable study by Varga et al. (2009) demonstrated that this compound significantly reduced depressive symptoms in animal models, suggesting its potential as an antidepressant agent. The proposed mechanism involves the inhibition of serotonin reuptake, aligning its action with established SSRIs like fluoxetine.

Research Applications

- Medicinal Chemistry : The compound is being investigated for its potential use in treating depression and other mood disorders due to its serotonergic activity.

- Cancer Research : Similar compounds have shown promise in anticancer activities, suggesting that further research could explore this avenue for this compound.

- Neuroscience : Its interaction with central nervous system targets positions it as a candidate for studying neuropharmacology.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antidepressant Studies : Animal models have been used to demonstrate the efficacy of this compound in reducing depressive behaviors.

- Chemical Interaction Studies : Preliminary research has focused on how this compound interacts with various biological targets, providing insights into its pharmacodynamics and pharmacokinetics.

特性

IUPAC Name |

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2S/c1-16-15-18(7-8-19(16)22)29(27,28)26-13-11-25(12-14-26)21-10-9-20(23-24-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKDIIJUJZWOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。